

Spectral Analysis of 2-(4-tert-Butylphenyl)ethylamine: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-tert-Butylphenyl)ethylamine

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This technical guide provides a comprehensive overview of the spectral data for **2-(4-tert-Butylphenyl)ethylamine**, a primary amine of interest to researchers, scientists, and professionals in the field of drug development. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Summary of Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-(4-tert-Butylphenyl)ethylamine**. It is important to note that this data is based on established principles of spectroscopy and typical values for the constituent functional groups, as direct experimental data was not available in publicly accessible databases at the time of this publication.

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30	Doublet	2H	Ar-H (ortho to ethylamine)
~7.15	Doublet	2H	Ar-H (meta to ethylamine)
~2.95	Triplet	2H	Ar-CH ₂ -CH ₂ -NH ₂
~2.75	Triplet	2H	Ar-CH ₂ -CH ₂ -NH ₂
~1.50 (broad)	Singlet	2H	-NH ₂
1.31	Singlet	9H	-C(CH ₃) ₃

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~149.0	C-tert-butyl
~136.0	Ar-C-CH ₂
~128.0	Ar-CH (ortho to ethylamine)
~125.5	Ar-CH (meta to ethylamine)
~45.0	Ar-CH ₂ -CH ₂ -NH ₂
~38.0	Ar-CH ₂ -CH ₂ -NH ₂
~34.5	-C(CH ₃) ₃
~31.5	-C(CH ₃) ₃

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380-3300	Medium, two bands	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Strong	Aliphatic C-H stretch
~1610	Medium	C=C stretch (aromatic)
~1515	Medium	C=C stretch (aromatic)
1650-1550	Medium, broad	N-H bend (scissoring)
~830	Strong	C-H out-of-plane bend (para-disubstituted)

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
177	Moderate	[M] ⁺ (Molecular Ion)
162	High	[M - CH ₃] ⁺
148	High	[M - C ₂ H ₅] ⁺ or [M - NH ₃ - CH ₃] ⁺
132	Moderate	[M - C(CH ₃) ₃] ⁺
117	Moderate	[C ₉ H ₁₃] ⁺
30	Very High (Base Peak)	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS spectra for primary amines like **2-(4-tert-Butylphenyl)ethylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Weigh approximately 10-20 mg of **2-(4-tert-Butylphenyl)ethylamine** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to achieve homogeneity and improve spectral resolution.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
 - For ^{13}C NMR, a greater number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
 - Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.
- Instrument Setup:

- Record a background spectrum of the clean, empty salt plates or ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
- Data Acquisition:
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm^{-1} .

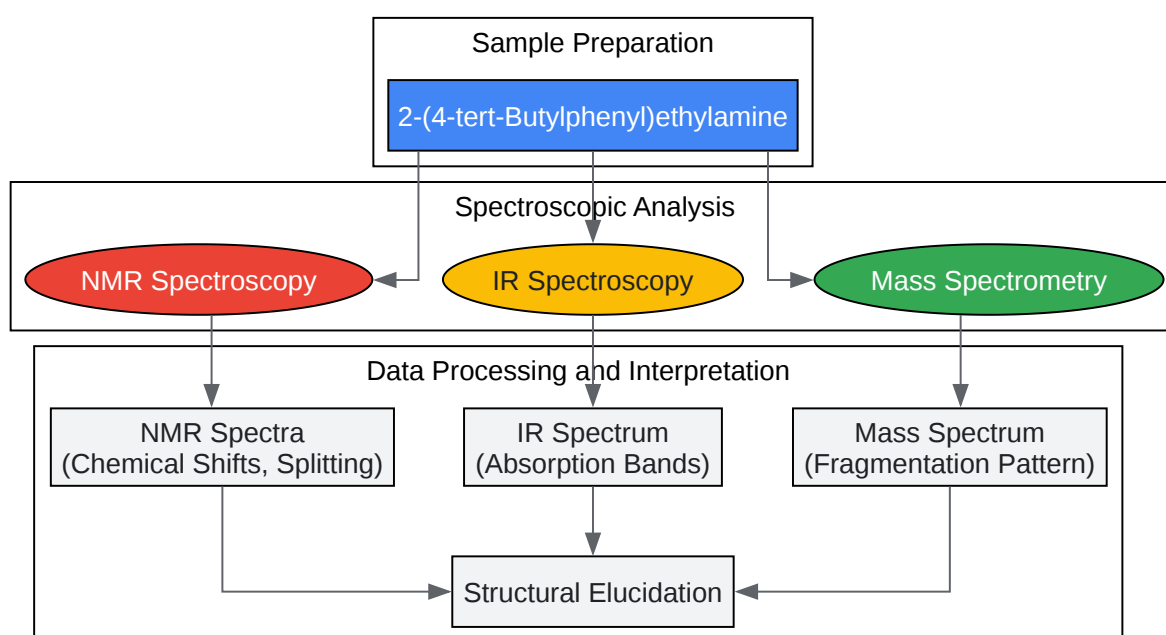
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-(4-tert-Butylphenyl)ethylamine** in a volatile organic solvent (e.g., methanol or dichloromethane). The concentration should be in the range of 10-100 $\mu\text{g/mL}$.
- Instrument Setup:
 - Gas Chromatograph (GC):
 - Injector Temperature: $\sim 250\text{ }^{\circ}\text{C}$
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Temperature Program: Start at a low temperature (e.g., $70\text{ }^{\circ}\text{C}$), hold for 1-2 minutes, then ramp up to a high temperature (e.g., $280\text{ }^{\circ}\text{C}$) at a rate of $10\text{-}20\text{ }^{\circ}\text{C/min}$.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Set to scan a mass range of m/z 40 to 400.
- Data Acquisition:
 - Inject a small volume (e.g., $1\text{ }\mu\text{L}$) of the prepared sample into the GC.

- The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer to be fragmented and detected.

Visualized Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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